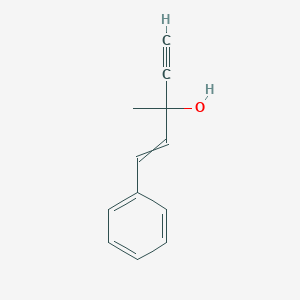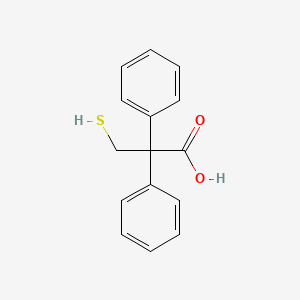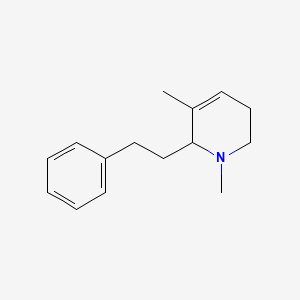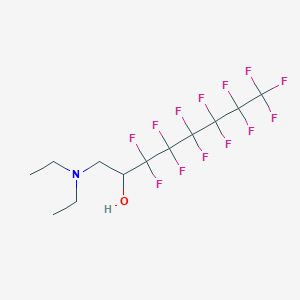
1-Ethyl-1,2,3,4,4a,9a-hexahydroanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-1,2,3,4,4a,9a-hexahydroanthracene-9,10-dione is an organic compound with the molecular formula C16H20O2 This compound is a derivative of anthracene, characterized by the presence of an ethyl group and a hexahydroanthracene core structure
Métodos De Preparación
The synthesis of 1-Ethyl-1,2,3,4,4a,9a-hexahydroanthracene-9,10-dione typically involves the catalytic hydrogenation of 1,4,4a,9a-tetrahydroanthraquinone. This process is carried out under specific conditions, including the use of a suitable catalyst such as nickel and a solvent like toluene . The reaction conditions are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing efficiency and minimizing costs while ensuring the quality of the final product.
Análisis De Reacciones Químicas
1-Ethyl-1,2,3,4,4a,9a-hexahydroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be reduced to form more saturated derivatives, often using hydrogenation techniques.
Substitution: The ethyl group and other positions on the anthracene core can undergo substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Ethyl-1,2,3,4,4a,9a-hexahydroanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1-Ethyl-1,2,3,4,4a,9a-hexahydroanthracene-9,10-dione exerts its effects involves interactions with specific molecular targets and pathways. For instance, its derivatives may interact with cellular enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the nature of the derivative being studied.
Comparación Con Compuestos Similares
1-Ethyl-1,2,3,4,4a,9a-hexahydroanthracene-9,10-dione can be compared with other similar compounds, such as:
1,2,3,4,4a,9a-hexahydroanthracene-9,10-dione: Lacks the ethyl group, which may affect its chemical reactivity and biological activity.
1,2,3,4,5,6,7,8-octahydroanthracene: A more saturated derivative with different chemical properties.
Anthracene: The parent compound with a fully aromatic structure, differing significantly in reactivity and applications.
Propiedades
Número CAS |
52651-53-3 |
|---|---|
Fórmula molecular |
C16H18O2 |
Peso molecular |
242.31 g/mol |
Nombre IUPAC |
1-ethyl-1,2,3,4,4a,9a-hexahydroanthracene-9,10-dione |
InChI |
InChI=1S/C16H18O2/c1-2-10-6-5-9-13-14(10)16(18)12-8-4-3-7-11(12)15(13)17/h3-4,7-8,10,13-14H,2,5-6,9H2,1H3 |
Clave InChI |
SBTNUFDAMOSGBL-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCCC2C1C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


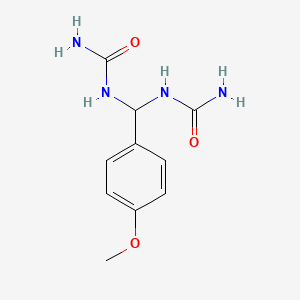
![6-amino-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol;4-methylbenzenesulfonic acid](/img/structure/B14639804.png)
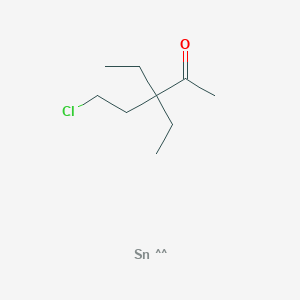
![7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane, 1,10-dimethyl-](/img/structure/B14639815.png)
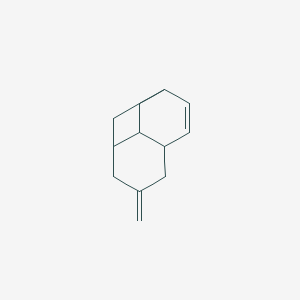

![3-[(2,2-Diethoxyethyl)sulfanyl]oxolan-2-OL](/img/structure/B14639835.png)
![({[2-(2,3-Dimethylazepan-1-yl)-5-oxopent-1-en-3-yl]oxy}sulfinyl)oxidanide](/img/structure/B14639837.png)


